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Compound of Interest

Compound Name: 4-Iodopyridin-3-ol

Cat. No.: B063117 Get Quote

For decades, the substituted pyridinol scaffold has been a cornerstone in medicinal chemistry

and drug discovery, leading to the development of therapeutics for a wide range of diseases.

This guide provides an in-depth exploration of the discovery, history, and key experimental data

of prominent substituted pyridinols, tailored for researchers, scientists, and drug development

professionals.

Pirfenidone: An Anti-Fibrotic Agent
Pirfenidone is a substituted pyridinol that has been approved for the treatment of idiopathic

pulmonary fibrosis (IPF). Its discovery and development represent a significant milestone in the

management of fibrotic diseases.

Pirfenidone was first synthesized in the 1970s. Initial research explored its anti-inflammatory

properties. However, its potent anti-fibrotic effects were later discovered, leading to its clinical

development for IPF. It is believed to exert its therapeutic effects by reducing fibroblast

proliferation, inhibiting the production of pro-fibrotic cytokines, and decreasing the production of

extracellular matrix proteins.
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Parameter Value Cell Type/Model Reference

Inhibition of TGF-β1-

induced collagen

synthesis (IC50)

3.7 mM
Human lung

fibroblasts (LL29)

Inhibition of PDGF-

induced fibroblast

proliferation (IC50)

0.5 - 1.0 mg/mL
Primary human lung

fibroblasts

Reduction of TNF-α

production

Significant at 100

µg/mL

LPS-stimulated

human PBMCs

A common laboratory-scale synthesis of pirfenidone involves the reaction of 5-methyl-2-

pyridone with iodobenzene in the presence of a copper catalyst.

Materials:

5-methyl-2-pyridone

Iodobenzene

Potassium carbonate (K2CO3)

Copper(I) iodide (CuI)

N,N-Dimethylformamide (DMF)

Toluene

Ethyl acetate

Hexane

Procedure:

A mixture of 5-methyl-2-pyridone (1.0 eq), iodobenzene (1.2 eq), and potassium carbonate

(2.0 eq) is placed in a round-bottom flask.
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Copper(I) iodide (0.1 eq) is added as a catalyst.

Anhydrous N,N-dimethylformamide (DMF) is added as the solvent.

The reaction mixture is heated to 120-130°C and stirred for 12-24 hours under an inert

atmosphere (e.g., nitrogen or argon).

After cooling to room temperature, the mixture is diluted with water and extracted with ethyl

acetate.

The organic layers are combined, washed with brine, and dried over anhydrous sodium

sulfate.

The solvent is removed under reduced pressure, and the crude product is purified by column

chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to

yield pure pirfenidone.

Pirfenidone is understood to modulate several key signaling pathways involved in fibrosis,

primarily targeting the transforming growth factor-beta (TGF-β) pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b063117?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b063117?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

